2-(2-Methylpropoxy)-1,3-thiazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-(2-methylpropoxy)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C7H12N2OS/c1-5(2)4-10-7-9-3-6(8)11-7/h3,5H,4,8H2,1-2H3 |
InChI Key |
MIQCKFXZOGGAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=NC=C(S1)N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 2 Methylpropoxy 1,3 Thiazol 5 Amine
Reactivity Profile of the 1,3-Thiazole Nucleus in the Substituted Compound
The thiazole (B1198619) ring is an aromatic heterocycle characterized by significant π-electron delocalization. wikipedia.org The presence of both a sulfur and a nitrogen atom within the ring creates a distinct electronic landscape. In an unsubstituted thiazole, calculations of pi-electron density identify the C5 position as the most electron-rich and therefore the primary site for electrophilic attack. wikipedia.org Conversely, the C2 position is the most electron-deficient, making it susceptible to deprotonation or nucleophilic attack. wikipedia.org In 2-(2-methylpropoxy)-1,3-thiazol-5-amine, the inherent reactivity of the thiazole core is profoundly modulated by the two powerful electron-donating substituents.
Electrophilic aromatic substitution is a hallmark reaction of aromatic systems. The high electron density of the thiazole ring in this compound makes it particularly susceptible to this class of reactions.
In monosubstituted or 2,4-disubstituted thiazoles, electrophiles preferentially attack the C5 position due to its higher electron density. wikipedia.org However, in this compound, this position is already occupied by the amino group. The combined activating influence of the 2-alkoxy and 5-amino groups directs incoming electrophiles to the only available carbon atom on the ring: the C4 position. The 5-amino group, in particular, behaves as a typical aromatic amine, strongly activating the ring and directing substitution. ias.ac.in Therefore, reactions such as halogenation, nitration, and acylation are expected to occur with high regioselectivity at the C4 position.
Both the 2-(2-methylpropoxy) group and the 5-amino group are classified as activating groups in the context of electrophilic aromatic substitution. They increase the electron density of the thiazole ring through resonance and inductive effects, making it significantly more nucleophilic than unsubstituted thiazole.
5-Amino Group: This is a powerful activating group. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, substantially increasing the electron density, particularly at the ortho (C4) position.
2-(2-Methylpropoxy) Group: As an alkoxy group, it also donates electron density to the ring via resonance from the oxygen's lone pairs, reinforcing the activation provided by the amino group.
The synergistic effect of these two electron-donating groups results in a highly activated thiazole nucleus. This heightened reactivity means that electrophilic substitution reactions can often proceed under milder conditions than those required for less activated thiazoles or other aromatic systems. ias.ac.in A reactivity study of a similarly structured 2-amino-5-arylazothiazole derivative confirmed its susceptibility to various electrophilic reagents. nih.gov
| Substituent Group | Position | Electronic Effect | Influence on Ring Reactivity | Predicted Site of Electrophilic Attack |
|---|---|---|---|---|
| 5-Amino | C5 | Strongly Activating (+R, +I) | Strongly increases nucleophilicity | C4 |
| 2-(2-Methylpropoxy) | C2 | Activating (+R, -I) | Increases nucleophilicity |
Nucleophilic substitution reactions on aromatic rings typically require either a strong electron-withdrawing group to activate the ring or the presence of a good leaving group. wikipedia.org The C2 position of the thiazole ring is generally the most electron-deficient and thus the most prone to nucleophilic attack. ias.ac.in
However, in this compound, the C2 position is substituted with an electron-donating alkoxy group. This group increases the electron density at C2, thereby deactivating it towards attack by nucleophiles. Furthermore, the isobutoxy group is a poor leaving group. Consequently, direct nucleophilic substitution at the C2 position is highly unfavorable under standard conditions. For a nucleophilic substitution to occur, the 2-alkoxy group would first need to be converted into a better leaving group, a process not commonly observed in this context.
Modern organometallic chemistry offers powerful tools for the functionalization of heterocyclic compounds. For this compound, two primary strategies can be envisioned: modification of an existing functional group or direct C-H activation.
Functional Group Interconversion Followed by Cross-Coupling: The 5-amino group can be chemically transformed to provide a handle for cross-coupling reactions. For instance, the amine can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction to install a halogen (e.g., bromine or iodine) at the C5 position. nih.govmdpi.com This resulting 5-halothiazole derivative would be an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Heck couplings, allowing for the introduction of a wide array of aryl, vinyl, or alkyl groups at this position.
Direct C-H Activation: A more direct and atom-economical approach is the transition-metal-catalyzed C-H activation. Recent studies have demonstrated that palladium catalysts can achieve regioselective C-H alkenylation at the C2, C4, and C5 positions of thiazole derivatives. rsc.orgdocumentsdelivered.com Given the electronic activation of the C4 position in this compound, a directed C-H functionalization at this site could be a viable strategy to introduce new carbon-carbon or carbon-heteroatom bonds without prior functionalization.
| Strategy | Target Position | Required Modification | Potential Cross-Coupling Reactions |
|---|---|---|---|
| Functional Group Interconversion | C5 | Conversion of -NH₂ to -Br or -I (e.g., via Sandmeyer reaction) | Suzuki, Stille, Negishi, Heck, Sonogashira |
| Direct C-H Activation | C4 | None (requires specific catalyst system) | Arylation, Alkenylation, Alkylation |
The thiazole nucleus can undergo both oxidation and reduction, although the ring itself is relatively stable.
Oxidation: The heteroatoms in the thiazole ring are susceptible to oxidation. The ring nitrogen can be oxidized to an aromatic thiazole N-oxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org The sulfur atom can also be oxidized, typically under stronger conditions, to form non-aromatic sulfoxides and sulfones, though this can sometimes lead to ring instability or cleavage. thieme-connect.de The presence of strongly electron-donating groups in this compound may increase the ring's sensitivity to oxidative conditions, potentially leading to degradation rather than simple heteroatom oxidation. acs.org
Reduction: The aromatic thiazole ring is generally resistant to catalytic hydrogenation under conditions that would reduce alkenes or alkynes. However, more forceful reduction methods can cleave the ring. A notable reaction is desulfurization using Raney Nickel, a reagent known for its ability to cleave carbon-sulfur bonds. masterorganicchemistry.comyoutube.com Treatment of this compound with Raney Nickel would likely lead to the reductive cleavage of the C-S bonds, resulting in the decomposition of the heterocyclic ring to form an acyclic amine.
Electrophilic Aromatic Substitution Reactions
Chemical Transformations of the 5-Amino Functional Group
The primary amino group at the C5 position of the thiazole ring is a versatile functional handle for numerous chemical reactions, including acylation, sulfonylation, alkylation, diazotization, and condensation with carbonyl compounds.
The nucleophilic 5-amino group readily reacts with acylating and sulfonylating agents.
Acylation: In acylation reactions, the amino group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or acid anhydride, to form an amide bond. For instance, reaction with chloroacetyl chloride in the presence of a suitable base like potassium carbonate can yield the corresponding chloroacetamide derivative. nih.gov Similarly, treatment with various acid chlorides or anhydrides can introduce different acyl groups onto the amino nitrogen. nih.govnih.govmdpi.com These reactions are fundamental in modifying the electronic and steric properties of the molecule.
Sulfonylation: The amino group can be converted into a sulfonamide through reaction with sulfonyl chlorides. For example, treatment of a 2-aminothiazole (B372263) derivative with a sulfonyl chloride in an aqueous solution containing sodium acetate (B1210297) leads to the formation of an N-sulfonylated product. nih.gov This transformation is significant for introducing the biologically relevant sulfonamide moiety. A general scheme for these reactions is presented in Table 1.
Table 1: Representative Acylation and Sulfonylation Reactions This table presents generalized reactions based on the reactivity of similar 2-aminothiazole structures.
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-(2-Methylpropoxy)-1,3-thiazol-5-yl)acetamide |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(2-(2-Methylpropoxy)-1,3-thiazol-5-yl)acetamide |
| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-(2-(2-Methylpropoxy)-1,3-thiazol-5-yl)benzenesulfonamide |
Alkylation of the 5-amino group can introduce alkyl substituents, although regioselectivity can be a challenge in aminothiazole systems. Direct N-alkylation of the exocyclic amino group can be achieved using various alkylating agents. nih.gov However, in some cases, alkylation may occur at the endocyclic nitrogen atom of the thiazole ring, depending on the substrate and reaction conditions. mdpi.com For instance, the reaction of 2-aminothiazole derivatives with ω-halogenated amides can lead to alkylation at the exocyclic amine, forming a secondary amine. google.com This modification can be used to build more complex molecular architectures.
The primary aromatic amino group at the C5 position can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents. This process, known as diazotization, typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures.
The resulting diazonium salt (5-diazo-2-(2-methylpropoxy)-1,3-thiazolium) can then undergo various substitution reactions, often catalyzed by copper(I) salts, in what are known as Sandmeyer reactions. wikipedia.org These transformations allow for the replacement of the diazo group with halides (Cl, Br), cyanide (CN), and other functionalities. wikipedia.orgnih.gov For example, treating the diazonium salt with copper(I) bromide would yield 5-bromo-2-(2-methylpropoxy)-1,3-thiazole. nih.gov These reactions are powerful tools for the functionalization of the thiazole ring at the C5 position, a transformation not easily achieved by direct substitution methods. organic-chemistry.org
The 5-amino group can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.eg This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. niscpr.res.in The reaction of 2-aminothiazole derivatives with various aromatic aldehydes in a suitable solvent like glacial acetic acid or ethanol (B145695) upon heating yields the corresponding Schiff base derivatives. nih.govresearchgate.net The formation of the C=N double bond extends the conjugation of the system and provides a scaffold for the synthesis of more complex heterocyclic systems and metal complexes. researchgate.net
Table 2: Examples of Schiff Base Formation This table presents generalized reactions based on the reactivity of similar aminothiazole structures.
| Carbonyl Compound | Product Name |
|---|---|
| Benzaldehyde | (E)-N-Benzylidene-2-(2-methylpropoxy)-1,3-thiazol-5-amine |
| Acetone | N-(Propan-2-ylidene)-2-(2-methylpropoxy)-1,3-thiazol-5-amine |
| 4-Methoxybenzaldehyde | (E)-N-(4-Methoxybenzylidene)-2-(2-methylpropoxy)-1,3-thiazol-5-amine |
Reactivity of the 2-(2-Methylpropoxy) Substituent
The isobutoxy group at the C2 position is generally stable but can undergo cleavage under specific, harsh conditions.
Ethers are known for their chemical stability, but the C-O bond can be cleaved under strongly acidic conditions, typically with hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). masterorganicchemistry.comwikipedia.org The reaction of this compound with a strong acid like HBr would first involve the protonation of the ether oxygen, making the corresponding alcohol (2-methyl-1-propanol) a better leaving group. masterorganicchemistry.com
Given that the isobutoxy group is a primary ether, the subsequent nucleophilic attack by the bromide ion would proceed via an SN2 mechanism. masterorganicchemistry.comlibretexts.org This would result in the formation of 5-amino-1,3-thiazol-2-ol (B13310496) (the tautomer of 5-aminothiazol-2(3H)-one) and 1-bromo-2-methylpropane. libretexts.orglibretexts.org The reaction generally requires heat to proceed at a reasonable rate. masterorganicchemistry.comyoutube.com The thiazole ring itself is relatively stable under these conditions, allowing for the selective cleavage of the ether linkage.
Potential for Oxidation or Reduction of the Alkyl Chain
The 2-(2-methylpropoxy) group, also known as the isobutoxy group, is an alkyl ether substituent on the thiazole ring. The potential for its oxidation or reduction is dictated by the reactivity of the C-H and C-O bonds within this chain.
Oxidation:
The isobutyl group of this compound lacks a hydrogen atom at the benzylic-like position (the carbon atom directly attached to the ether oxygen and adjacent to the thiazole ring). In many alkyl-substituted aromatic and heteroaromatic systems, oxidation preferentially occurs at this benzylic position due to the stabilization of the resulting radical or cationic intermediate by the ring. unizin.orglibretexts.orglibretexts.org The absence of a benzylic hydrogen in the isobutoxy group suggests that the alkyl chain would be relatively resistant to oxidation under typical benzylic oxidation conditions (e.g., using KMnO₄ or CrO₃).
Oxidation of the isobutyl group would likely require harsh conditions that could potentially lead to the degradation of the thiazole ring itself. Enzymatic oxidation, for instance by Cytochrome P450 enzymes, is a possibility in a biological context. nih.govnih.gov These enzymes are capable of hydroxylating unactivated C-H bonds in alkyl chains, which could potentially lead to metabolites with oxidized isobutyl groups. nih.govnih.gov However, without specific metabolism studies for this compound, the exact position and feasibility of such an oxidation remain speculative.
Reduction:
The alkyl chain of the isobutoxy group consists of C-C and C-H single bonds, which are generally resistant to chemical reduction. Catalytic hydrogenation, a common method for reducing functional groups, would typically not affect a saturated alkyl ether chain under conditions where other functional groups (like a nitro group, if present) would be reduced. The C-O ether bond can be cleaved under certain reductive conditions, for example, using strong acids like HBr or HI, but this would result in the cleavage of the alkoxy group rather than the reduction of the alkyl chain itself.
Therefore, the alkyl chain of the 2-(2-methylpropoxy) group is expected to be largely inert to both mild oxidation and reduction reactions.
Stereochemical Aspects of Reactions Involving the Propoxy Group
The 2-(2-methylpropoxy) group contains a chiral center at the second carbon of the propyl chain (C2 of the isobutyl group). This means that this compound can exist as a pair of enantiomers, (R)-2-(2-methylpropoxy)-1,3-thiazol-5-amine and (S)-2-(2-methylpropoxy)-1,3-thiazol-5-amine.
Unless a stereoselective synthesis is employed, the compound is typically prepared and used as a racemic mixture (an equal mixture of both enantiomers). Any chemical reaction involving the propoxy group that does not directly involve the chiral center will likely proceed without altering the stereochemistry, resulting in a racemic product mixture.
For a reaction to be stereoselective, it would need to either:
Be carried out on an enantiomerically pure starting material.
Involve a chiral reagent or catalyst that can differentiate between the two enantiomers of the racemic starting material (kinetic resolution) or create a new stereocenter with a preference for one configuration.
If a reaction were to occur at the chiral center of the isobutoxy group, it could proceed with either retention or inversion of configuration, or lead to racemization, depending on the reaction mechanism (e.g., Sₙ1 vs. Sₙ2 type displacement). Without specific experimental data for such reactions on this substrate, any discussion of the stereochemical outcome remains theoretical. The analysis of the enantiomeric composition of the products would require chiral analytical techniques, such as chiral chromatography (GC or HPLC) or NMR spectroscopy with chiral shift reagents. researchgate.netnih.govnih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
Proton NMR (¹H NMR) for Proton Environments
A predicted ¹H NMR spectrum of 2-(2-Methylpropoxy)-1,3-thiazol-5-amine would show distinct signals for the protons in the 2-methylpropoxy group and the amine group, as well as any protons on the thiazole (B1198619) ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide valuable information about the electronic environment and connectivity of the protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH (isobutyl) | ~4.0 | septet | 1H |
| -CH₂ (isobutyl) | ~3.8 | doublet | 2H |
| -CH₃ (isobutyl) | ~1.0 | doublet | 6H |
| -NH₂ | variable | singlet (broad) | 2H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the thiazole ring are particularly diagnostic.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (Thiazole) | ~170 |
| C4 (Thiazole) | ~120 |
| C5 (Thiazole) | ~140 |
| -CH (isobutyl) | ~75 |
| -CH₂ (isobutyl) | ~28 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques would be invaluable in confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the 2-methylpropoxy group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, helping to piece together the entire molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the alkyl group, C-O stretching of the ether linkage, and vibrations associated with the thiazole ring.
Predicted IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (amine) | 3300-3500 | Medium, broad |
| C-H stretch (sp³) | 2850-3000 | Strong |
| C=N stretch (thiazole) | ~1620 | Medium |
| C=C stretch (thiazole) | ~1550 | Medium |
Raman Spectroscopy
Raman spectroscopy, being complementary to IR spectroscopy, would provide further information on the vibrational modes of the molecule. It would be particularly useful for observing symmetric vibrations and the S-C bonds within the thiazole ring, which often give weak signals in IR spectra. However, no experimental or theoretical Raman data for this specific compound is currently available in the public domain.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) of ions. For this compound, electron impact (EI) or electrospray ionization (ESI) would be used to generate ions. The resulting mass spectrum would display a molecular ion peak corresponding to the intact molecule and various fragment ion peaks resulting from the cleavage of specific bonds.
The fragmentation pattern provides a fingerprint of the molecule's structure. Based on the functional groups present—an isobutoxy group, a thiazole ring, and an amine group—several key fragmentation pathways can be predicted. Common fragmentation mechanisms for such heterocyclic systems include bond ruptures and skeletal rearrangements. arkat-usa.org
Key predicted fragmentation pathways for this compound include:
Loss of the isobutyl group: A prominent fragmentation pathway would likely involve the cleavage of the C-O bond of the ether, leading to the loss of an isobutyl radical (•C4H9) or an isobutylene (B52900) molecule (C4H8). Alpha-cleavage adjacent to the ether's oxygen is a common fragmentation mode.
Cleavage of the isobutoxy side chain: Fragmentation can occur within the 2-methylpropoxy group itself, for instance, the loss of a propyl radical (•C3H7) to form a stable fragment.
Thiazole Ring Fragmentation: The heterocyclic thiazole ring can undergo cleavage, typically initiated by the rupture of the C-S or C-N bonds, leading to characteristic smaller fragments. The fragmentation of the thiazole ring itself is influenced by its substituents. arkat-usa.org
Loss of Amine Group Fragments: The primary amine group at the C5 position can undergo fragmentation, such as the loss of •NH2.
A hypothetical table of major fragments is presented below to illustrate the expected data from a mass spectrometry analysis.
| Predicted Fragment | Structure of Fragment Ion | Plausible m/z | Fragmentation Pathway |
| Isobutyl Cation | [C4H9]+ | 57 | Cleavage of the ether bond |
| [M-C4H8]+• | [C4H6N2OS]+• | 144 | Loss of isobutylene |
| [M-C4H9]+ | [C4H5N2OS]+ | 143 | Loss of isobutyl radical |
| Thiazole Ring Fragment | Varies | Varies | Cleavage of the heterocyclic ring |
This table is illustrative and based on general fragmentation principles; actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) is a powerful extension of MS that measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments, which is invaluable for confirming the chemical formula of a novel or known compound.
For this compound, HRMS would distinguish its molecular formula, C8H14N2OS, from other potential formulas that have the same nominal mass. This technique is crucial for unambiguous structure confirmation, especially when dealing with complex molecules or isomeric compounds.
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M]+• | C8H14N2OS | 186.0827 |
| [M+H]+ | C8H15N2OS | 187.0905 |
The calculated exact masses are based on the most abundant isotopes of each element.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.
While no publicly available crystal structure for this specific compound has been reported, the analysis of a related thiazole derivative, Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, demonstrates the type of data that can be obtained. researchgate.net For this compound, X-ray crystallography would:
Confirm the planarity of the thiazole ring.
Determine the specific conformation of the flexible 2-methylpropoxy side chain.
Provide precise measurements of all bond lengths and angles, such as the C-S, C-N, and C-O bond distances.
Reveal intermolecular interactions in the crystal lattice, particularly hydrogen bonds formed by the amine group (-NH2), which play a crucial role in stabilizing the crystal structure. researchgate.net
The data obtained would be essential for understanding the molecule's steric and electronic properties and for computational modeling studies.
| Structural Parameter | Information Provided |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, C=N, C-O). |
| Bond Angles | Angles between adjacent bonds (e.g., C-S-C angle in the ring). |
| Torsional Angles | Dihedral angles defining the conformation of the isobutoxy group. |
| Crystal Packing | Arrangement of molecules in the unit cell. |
| Intermolecular Forces | Identification of hydrogen bonds and other non-covalent interactions. |
This table describes the type of information that would be obtained from an X-ray crystallography experiment.
Computational and Theoretical Chemistry Studies of 2 2 Methylpropoxy 1,3 Thiazol 5 Amine
Quantum Chemical Calculation Methodologies
The foundation of modern computational analysis lies in quantum chemical calculations, which solve the Schrödinger equation for a given molecular system. The choice of method is a critical balance between computational cost and desired accuracy.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules, including thiazole (B1198619) derivatives, due to its favorable combination of accuracy and efficiency. researchgate.net This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. nih.gov
A widely used functional within the DFT framework is B3LYP, which is a hybrid functional that incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govkbhgroup.in The B3LYP functional has been successfully used to optimize the geometries and predict the electronic and spectroscopic properties of numerous thiazole-containing compounds. kbhgroup.inepu.edu.iqmdpi.com Theoretical calculations for thiazole derivatives are frequently carried out using the B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), to obtain optimized geometrical structures. epu.edu.iq
Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical data. The Hartree-Fock (HF) method is a fundamental ab initio approach, though it does not fully account for electron correlation. While computationally more demanding than DFT, ab initio methods can provide valuable benchmark data. researchgate.net
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While faster, they are generally less accurate than DFT or ab initio methods and are often used for very large molecular systems where higher-level calculations are not feasible.
The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are commonly employed in studies of organic molecules.
6-311G(d,p): This is a split-valence triple-zeta basis set. It provides a good balance of flexibility and computational cost for geometry optimizations and electronic property calculations of heterocyclic systems. kbhgroup.inepu.edu.iq The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more accurate descriptions of chemical bonds. gaussian.com
6-311++G(d,p): This basis set extends 6-311G(d,p) by adding diffuse functions ("++") on both heavy atoms and hydrogen atoms. researchgate.net These functions are essential for accurately describing systems with delocalized electrons, anions, or non-covalent interactions, as they allow for a better representation of electron density far from the atomic nuclei. stackexchange.comnih.gov The 6-311++G(d,p) basis set is often selected for its ability to provide satisfactory results at a lower computational cost compared to other large basis sets. researchgate.net
Electronic Structure Analysis
Once the molecular geometry is optimized using a selected methodology, various analyses can be performed to understand the electronic characteristics of the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. shd-pub.org.rs It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capability. asianpubs.org
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capability. asianpubs.org
Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. shd-pub.org.rsresearchgate.netnih.gov This gap is instrumental in determining molecular stability and charge transfer possibilities within the molecule. shd-pub.org.rs
The analysis of these orbitals reveals that electronic transitions often occur between the HOMO and LUMO. shd-pub.org.rs For many thiazole derivatives, the HOMO and LUMO are typically π-bonding and π*-antibonding orbitals, respectively, spread across the heterocyclic ring system. mdpi.com
Table 1: Representative Frontier Molecular Orbital Data for a Thiazole Derivative calculated at the B3LYP/6-311G(d,p) level.
Note: This data is for the related compound (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole (PIFHT) and serves as an illustrative example of the parameters calculated in FMO analysis. kbhgroup.in
| Parameter | Energy (eV) |
| EHOMO | -5.58 |
| ELUMO | -1.97 |
| Energy Gap (ΔE) | 3.61 |
Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule from the results of a quantum chemical calculation. This analysis provides insight into the charge distribution and helps identify electrophilic and nucleophilic sites. researchgate.net
By determining the net charge on each atom, one can understand how electron density is distributed across the molecular framework. This information is valuable for predicting sites of reactivity, understanding intermolecular interactions, and interpreting spectroscopic data. For instance, in a related compound, 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole (AMPATOB), DFT calculations were used to determine atomic charges, providing a detailed picture of its electronic structure. researchgate.netmgesjournals.com
Global and Local Reactivity Descriptors
Global reactivity descriptors, derived from conceptual density functional theory (DFT), are crucial for predicting the chemical reactivity and stability of a molecule. These descriptors include electronegativity (χ), chemical potential (µ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). They are calculated based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Electronegativity (χ) : Represents the tendency of a molecule to attract electrons.
Chemical Potential (µ) : Indicates the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) : Measures the resistance to a change in electron distribution or charge transfer. A large HOMO-LUMO gap implies high hardness and greater stability.
Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
For 2-(2-methylpropoxy)-1,3-thiazol-5-amine, the presence of an electron-donating amino group at the 5-position and an alkoxy group at the 2-position is expected to significantly influence these parameters by raising the HOMO energy and affecting the LUMO energy. This generally leads to a smaller energy gap, suggesting higher reactivity compared to the unsubstituted thiazole ring. Quantum chemical calculations are essential to quantify these effects. royalsocietypublishing.orgresearchgate.netmdpi.com
| Descriptor | Symbol | Formula | Illustrative Value |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 eV |
| Chemical Potential | µ | (EHOMO + ELUMO)/2 | -3.5 eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 eV |
| Chemical Softness | S | 1/(2η) | 0.2 eV-1 |
| Electrophilicity Index | ω | µ2/(2η) | 2.45 eV |
This interactive table contains illustrative data based on typical values for substituted aminothiazoles as specific computational results for this compound are not available in the provided search results.
Local reactivity descriptors, such as Fukui functions, would further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. It is anticipated that the nitrogen atom of the amino group and certain carbon atoms in the thiazole ring would exhibit significant local reactivity. researchgate.net
Dipole Moment Calculations
An illustrative comparison of the calculated dipole moments for thiazole and a hypothetical substituted aminothiazole is provided in the table below.
| Compound | Calculated Dipole Moment (Debye) |
| Thiazole | ~1.6 D |
| Substituted Aminothiazole | 2.5 - 4.0 D |
This interactive table contains illustrative data. The dipole moment for the substituted aminothiazole is a hypothetical range based on general principles, as specific computational results for this compound are not available in the provided search results.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, the primary sources of conformational flexibility are the rotations around the C-O bond of the alkoxy group and the C-C bonds within the 2-methylpropoxy substituent.
A potential energy surface (PES) map can be generated by systematically varying the dihedral angles of these rotatable bonds and calculating the corresponding energy of the molecule. researchgate.netlibretexts.org This map reveals the low-energy (stable) conformations and the energy barriers for interconversion between them. The most stable conformers will be those that minimize steric hindrance. For instance, conformations where the bulky isobutyl group is oriented away from the thiazole ring are expected to be energetically favored. The PES would also identify higher-energy transition states that connect the stable conformers. arxiv.org
Analysis of Intramolecular Interactions
Hydrogen Bonding Networks (e.g., C-H…X interactions)
Intramolecular hydrogen bonds can play a significant role in determining the preferred conformation of a molecule. In this compound, the possibility of weak C-H…N or C-H…S hydrogen bonds exists. sapub.org For example, a hydrogen atom from the isobutyl group could potentially interact with the nitrogen atom of the thiazole ring or the nitrogen of the amino group, forming a five- or six-membered ring system. The existence and strength of such interactions can be investigated computationally using methods like Atoms in Molecules (AIM) theory, which analyzes the electron density topology to identify bond critical points characteristic of hydrogen bonds. researchgate.net
Steric and Electronic Effects of Alkoxy and Amino Substituents
The substituents at the 2- and 5-positions of the thiazole ring exert significant steric and electronic effects that influence the molecule's geometry and reactivity. researchgate.netnih.gov
Steric Effects : The 2-methylpropoxy group is sterically demanding. Its bulkiness will likely influence the orientation of the adjacent amino group and may cause some deviation from planarity in the molecule to alleviate steric strain. This steric hindrance can also affect the accessibility of different reactive sites on the thiazole ring.
Electronic Effects : The 5-amino group is a strong π-electron donor through resonance, increasing the electron density of the thiazole ring, particularly at the C4 position. The 2-alkoxy group also acts as a π-donor through resonance from the oxygen lone pairs but is inductively withdrawing due to the oxygen's electronegativity. The interplay of these electronic effects modulates the aromaticity of the thiazole ring and its susceptibility to electrophilic or nucleophilic attack. science.govnih.gov
Tautomerism Studies of the 5-Amino Group
Aminothiazoles can exist in tautomeric forms, most commonly exhibiting amine-imine tautomerism. rsc.org For this compound, the 5-amino group can potentially tautomerize to a 5-imino form, where a proton migrates from the exocyclic nitrogen to the ring nitrogen or another position on the ring.
Computational studies can be employed to determine the relative stabilities of the different tautomers by calculating their ground-state energies. researchgate.net Generally, for 2-aminothiazoles, the amino form is found to be the more stable tautomer. rsc.orgresearchgate.net The relative energies of the tautomers can be influenced by factors such as the electronic nature of other substituents on the ring and the solvent environment. Theoretical calculations can also model the transition state for the tautomerization process, providing insights into the energy barrier for this interconversion.
Structure Reactivity Relationships and Mechanistic Elucidation
Correlation Between Molecular Structure and Chemical Reactivity
The thiazole (B1198619) ring is an aromatic heterocycle characterized by a degree of pi-electron delocalization that is greater than that of oxazoles but less than that of thiophene. wikipedia.org The nitrogen atom at position 3 acts as an electron sink, rendering the C2 position electron-deficient, while the sulfur atom at position 1 can act as an electron donor. pharmaguideline.comias.ac.in This inherent electronic distribution is significantly modulated by the substituents at the C2 and C5 positions.
The 2-(2-Methylpropoxy) group, also known as an isobutoxy group, is an electron-donating substituent. This donation occurs through two primary mechanisms: the +I (positive inductive) effect of the alkyl group and the +M (positive mesomeric or resonance) effect of the oxygen atom's lone pairs. The oxygen atom can donate electron density into the thiazole ring via resonance, which increases the electron density of the ring system. ias.ac.in
This increased electron density has a profound impact on the reactivity of the thiazole ring, particularly towards electrophilic substitution. Electron-donating groups at the C2 position are known to activate the thiazole ring, making it more susceptible to attack by electrophiles. pharmaguideline.com This activation is most pronounced at the C5 position, which is inherently the most electron-rich carbon in the unsubstituted thiazole ring. wikipedia.orgpharmaguideline.com The presence of the 2-(2-methylpropoxy) group further enhances the nucleophilicity of the C5 position, making it the primary site for electrophilic attack. pharmaguideline.com
Table 1: Predicted Influence of the 2-(2-Methylpropoxy) Group on the Electronic Properties of the Thiazole Ring
| Position in Thiazole Ring | Predicted Electron Density Change | Consequence for Reactivity |
| C2 | Directly attached to the substituent | Minor change due to opposing inductive and resonance effects |
| N3 | Increased electron density | Enhanced basicity |
| C4 | Moderate increase in electron density | Moderately activated towards electrophiles |
| C5 | Significant increase in electron density | Highly activated towards electrophiles |
The 5-amino group is a powerful activating group, donating significant electron density to the thiazole ring through a strong +M effect. This effect drastically increases the nucleophilicity of the ring, further facilitating electrophilic substitution reactions. In the case of 2-aminothiazoles, electrophilic substitution preferentially occurs at the C5 position. pharmaguideline.com For "2-(2-Methylpropoxy)-1,3-thiazol-5-amine," the C5 position is already occupied by the amino group. Therefore, the directing influence of both the 2-alkoxy and 5-amino groups will determine the regioselectivity of further reactions.
The amino group at C5 will strongly direct incoming electrophiles to the C4 position. While the C2 position is electronically deficient in the parent thiazole, the combined electron-donating effects of the 2-(2-methylpropoxy) and 5-amino groups mitigate this deficiency to some extent. However, the C4 position becomes the most nucleophilic and sterically accessible site for electrophilic attack.
The 5-amino group also introduces the possibility of reactions at the nitrogen atom itself, such as acylation, alkylation, and diazotization. scispace.com These reactions can compete with electrophilic substitution on the ring, and the reaction pathway can often be controlled by the choice of reagents and reaction conditions. For instance, 5-aminothiazoles can behave as typical aromatic amines, capable of forming Schiff bases and undergoing diazotization under normal conditions, a reactivity not typically observed for 2- or 4-aminothiazoles. ias.ac.in
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov For thiazole derivatives, QSRR studies have been employed to understand and predict various properties, including their biological activity and chromatographic retention. nih.govnih.gov
In the context of "this compound," a QSRR model could be developed to predict its reactivity in a specific reaction by considering a range of molecular descriptors. These descriptors can be categorized as electronic, steric, and hydrophobic.
Table 2: Examples of Molecular Descriptors for QSRR Analysis of "this compound"
| Descriptor Type | Example Descriptors | Information Provided |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Electron distribution, susceptibility to nucleophilic/electrophilic attack |
| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule, potential for steric hindrance |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, influences solubility and interactions in different media |
A typical QSRR equation would take the form:
Reactivity = c0 + c1D1 + c2D2 + ... + cn*Dn
Where Reactivity is a measure of the reaction rate or equilibrium constant, c represents coefficients determined by regression analysis, and D represents the calculated molecular descriptors. Such models can provide valuable insights into the factors governing the reactivity of this specific compound and can be used to predict the reactivity of related, yet-to-be-synthesized, derivatives.
Computational Prediction and Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools for predicting and elucidating the mechanisms of chemical reactions. csmres.co.uk Methods such as Density Functional Theory (DFT) can be used to model the reaction pathways of "this compound" with various reagents. acs.org
For an electrophilic aromatic substitution reaction on the C4 position, computational modeling could be used to:
Determine the structure of the transition state: This provides information about the geometry and energy of the highest point on the reaction coordinate.
Calculate the activation energy: This is the energy barrier that must be overcome for the reaction to occur and is directly related to the reaction rate.
Visualize the reaction pathway: By mapping the potential energy surface, the entire course of the reaction from reactants to products can be visualized. acs.org
Analyze the electronic structure of intermediates: This can help to understand the stability of intermediates, such as the sigma complex (Wheland intermediate) in electrophilic aromatic substitution. nih.gov
These computational studies can provide a detailed, atomistic understanding of the reaction mechanism, complementing experimental observations. nih.gov For example, DFT calculations can be used to determine the frontier molecular orbitals (HOMO and LUMO) of "this compound". The distribution of the HOMO would indicate the most likely sites for electrophilic attack.
Stereoelectronic Effects Governing Chemical Transformations
Stereoelectronic effects are the consequences of the spatial arrangement of orbitals on the reactivity and properties of a molecule. nih.gov In "this compound," several stereoelectronic effects can influence its chemical transformations.
One important effect is the orientation of the lone pairs on the nitrogen and oxygen atoms relative to the pi-system of the thiazole ring. For maximum resonance donation, the p-orbital containing the lone pair must be aligned with the pi-system of the ring. Any steric hindrance from the bulky 2-methylpropoxy group that forces the lone pair out of alignment will reduce the electron-donating capacity of the substituent and thus decrease the activation of the ring.
Furthermore, the stereoelectronic environment around the 5-amino group can influence its reactivity. The accessibility of the lone pair on the nitrogen for protonation or reaction with an electrophile will depend on the conformation of the molecule and any intramolecular interactions, such as hydrogen bonding.
The important role of the sp2 hybridized sulfur atom in the thiazole ring also contributes to unique stereoelectronic effects. The sulfur atom can engage in n → σ* interactions, which can influence the conformation and reactivity of the molecule. nih.gov These subtle orbital interactions can play a significant role in dictating the preferred reaction pathways and the stability of transition states.
Synthetic Applications and Chemical Precursor Utility
Utilization as a Building Block in Multi-Step Organic Synthesis
The structural framework of 2-(2-Methylpropoxy)-1,3-thiazol-5-amine makes it an important building block in multi-step organic synthesis. Amines are recognized as a crucial class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. The presence of the primary amino group on the thiazole (B1198619) ring in this compound provides a reactive site for the construction of more elaborate molecules.
In synthetic sequences, this compound can be introduced to build upon the thiazole core, a heterocycle present in numerous biologically active compounds. For example, in automated multi-step continuous flow synthesis, related thiazole derivatives are assembled sequentially to create complex heterocyclic systems without the isolation of intermediates. This highlights the role of functionalized thiazoles as key components in modern, efficient synthetic methodologies. The 2-aminothiazole (B372263) scaffold is a common starting point for creating libraries of compounds for drug discovery, where the amine group is functionalized in various ways to explore structure-activity relationships.
Precursor for the Synthesis of Novel Substituted Thiazole Derivatives
The primary amine at the C5 position of this compound is a key functional group that allows for its use as a precursor to a diverse array of substituted thiazole derivatives. Standard organic transformations can be employed to modify this amine, leading to new compounds with potentially unique chemical and biological properties.
Common reactions involving the amino group include acylation, sulfonylation, and condensation reactions. For instance, reacting the amine with various acyl chlorides or acid anhydrides would yield the corresponding N-acylated thiazole derivatives. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. Condensation with aldehydes or ketones can lead to the formation of Schiff bases, which can be further modified or used as intermediates themselves. These transformations allow for the systematic introduction of different functional groups and structural motifs onto the thiazole ring. nih.govmdpi.com
Table 1: Potential Transformations of this compound
| Reagent Class | Reaction Type | Resulting Functional Group |
|---|---|---|
| Acyl Halides / Anhydrides | Acylation | Amide |
| Sulfonyl Chlorides | Sulfonylation | Sulfonamide |
| Isocyanates / Isothiocyanates | Addition | Urea / Thiourea (B124793) |
| Aldehydes / Ketones | Condensation | Imine (Schiff Base) |
These reactions are fundamental in medicinal chemistry for creating libraries of related compounds for biological screening. rsc.org For example, a variety of 2-aminothiazole derivatives have been synthesized by reacting the amino group with different electrophiles to produce compounds with a wide range of biological activities. nih.gov
Intermediate in the Preparation of Hybrid Molecular Architectures
Molecular hybridization is a strategy in drug design that combines two or more different pharmacophores into a single "hybrid" molecule. This approach aims to create compounds with improved affinity, selectivity, or a dual mode of action. This compound is a suitable intermediate for constructing such hybrid architectures, where the thiazole moiety is linked to another heterocyclic system. f1000research.com
The reactive amine group can be used to form a covalent bond with other bioactive scaffolds. For example, it can be acylated with a carboxylic acid derivative of another heterocycle, such as an oxadiazole, benzimidazole, or triazole, to form a new hybrid molecule connected by an amide linker. mdpi.comnih.gov The synthesis of benzothiazole-triazole hybrids, for instance, has been achieved through multi-step reactions where an amino-functionalized heterocycle is a key intermediate. mdpi.com These hybrid structures are explored for various therapeutic targets, leveraging the combined properties of the constituent rings. nih.govmdpi.com
Table 2: Examples of Heterocyclic Moieties for Hybridization with a Thiazole Core
| Partner Heterocycle | Potential Linkage Type | Example Application Area |
|---|---|---|
| Oxadiazole | Amide, Acyl | Antibacterial Agents mdpi.com |
| Benzothiazole | Amide, Alkyl | HDAC Inhibitors f1000research.com |
| Triazole | Amide, Methylene | Antimicrobial Agents nih.gov |
| Pyrimidine | Amide, Urea | Kinase Inhibitors |
Contribution to the Development of Synthetic Methodologies in Heterocyclic Chemistry
The use of compounds like this compound contributes to the broader development of synthetic methodologies in heterocyclic chemistry. The synthesis and functionalization of thiazoles are areas of active research, with chemists continually seeking more efficient, greener, and versatile methods.
One-pot, multi-component reactions are a significant area of development, allowing for the rapid assembly of complex molecules from simple starting materials. researchgate.net For example, novel methods for the one-pot synthesis of 2-aminothiazoles have been developed using alternative halogen sources to replace harsher traditional reagents, contributing to the field of green chemistry. rsc.org Studies on the reactivity of functionalized thiazoles help to establish new synthetic routes and expand the toolbox available to organic chemists for creating diverse heterocyclic structures. The development of robust and scalable protocols for synthesizing and modifying thiazoles is crucial for their application in materials science and medicinal chemistry. nih.govopenmedicinalchemistryjournal.combenthamopen.com
Q & A
Basic: What are the recommended synthetic routes for 2-(2-Methylpropoxy)-1,3-thiazol-5-amine, and how can reaction conditions be optimized?
Answer:
The synthesis of thiazole derivatives typically involves cyclization reactions. For example, substituted thiazoles can be prepared via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides under reflux in acidic conditions (e.g., acetic acid) . Optimization may involve varying solvents (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., PCl₃ or POCl₃) to improve yield and purity. Post-synthetic modifications, such as introducing the 2-methylpropoxy group, may require nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the thiazole ring structure (e.g., C5-thiazolamine protons at δ 6.8–7.2 ppm) and the 2-methylpropoxy sidechain (δ 1.0–1.2 ppm for methyl groups) .
- IR Spectroscopy : Absorbances for C-N (1250–1350 cm⁻¹) and C-O (1100–1200 cm⁻¹) bonds validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXTL or SHELXL for structure solution and refinement, leveraging direct methods for phase determination. Key parameters include R-factors (<5%) and validation via the Cambridge Structural Database (CSD). Intramolecular interactions (e.g., C–H···O) can be analyzed using graph-set notation (e.g., S(5) motifs) .
Advanced: How do hydrogen-bonding patterns and π-stacking interactions influence the solid-state packing of this compound?
Answer:
Hydrogen bonds (e.g., N–H···N/S) and π-π interactions between thiazole rings stabilize the crystal lattice. Graph-set analysis (Bernstein et al., 1995) classifies motifs like S(6) rings for intramolecular H-bonds. π-Stacking distances (3.5–4.0 Å) and dihedral angles (<10°) indicate face-to-face aromatic interactions, which can be visualized using Mercury software .
Advanced: What strategies are used to evaluate the biological activity of thiazol-5-amine derivatives, and how are SAR studies designed?
Answer:
- In Vitro Assays : Screen against target enzymes (e.g., xanthine oxidase for gout) or cancer cell lines (e.g., MTT assays on HepG2) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., alkyloxy groups, aryl rings) and correlate with IC₅₀ values. Computational docking (e.g., AutoDock Vina) predicts binding modes to active sites .
Basic: What are the critical handling and storage protocols for this compound to ensure stability?
Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (Category 2A hazards). Degradation products should be monitored via TLC or HPLC .
Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?
Answer:
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict electrophilic sites (e.g., C5-thiazolamine for nucleophilic attacks).
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of interactions over time .
Advanced: How do steric and electronic effects of the 2-methylpropoxy group influence the compound’s physicochemical properties?
Answer:
- Steric Effects : The bulky isobutoxy group reduces rotational freedom, impacting conformational stability and crystal packing .
- Electronic Effects : Electron-donating methoxy groups increase electron density on the thiazole ring, altering reactivity in electrophilic substitutions (e.g., nitration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
